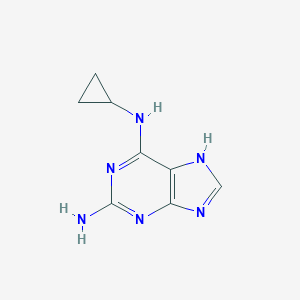

N6-环丙基-9H-嘌呤-2,6-二胺

描述

“N6-Cyclopropyl-9H-purine-2,6-diamine” is a chemical compound with the molecular formula C8H10N6 . It is also known by other names such as “2-Amino-6-cyclopropylaminopurine” and “2-amino-6-cyclopropylamino-9h-purine” among others . The compound has a molecular weight of 190.21 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is "6-N-cyclopropyl-7H-purine-2,6-diamine" . The InChI code is "1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)" . The compound’s structure includes a cyclopropyl group attached to a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .Physical and Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 190.09669434 g/mol . The Topological Polar Surface Area is 92.5 Ų . The compound has a Heavy Atom Count of 14 .科学研究应用

生化药理学中的酶活化

N6-环丙基-9H-嘌呤-2,6-二胺参与酶过程,将相关化合物激活为生物活性形式。例如,它有助于将N6-环丙基-PMEDAP转化为PMEG,这一过程由从大鼠肝脏纯化的酶促成。这种酶作为一种6-(N-取代氨基)嘌呤5'-核苷酸氨基水解酶,显示出类似AMP脱氨酶的反应机制(Schinkmanová, Votruba, & Holý, 2006)。

在激酶抑制中的作用

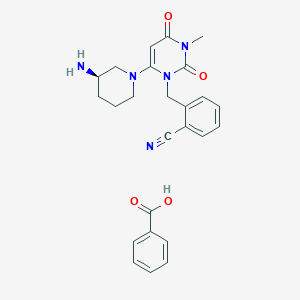

N6-环丙基-9H-嘌呤-2,6-二胺衍生物被确定为潜在的激酶抑制剂。这些化合物对细胞周期调控和癌症进展中至关重要的细胞周期依赖性激酶(CDKs)表现出抑制活性。例如,对这些衍生物的结构优化导致了对携带EGFR激活和耐药突变的非小细胞肺癌细胞系具有显著体外抗肿瘤效力的化合物(Yang et al., 2012)。

抗病毒和抗癌应用

N6-环丙基-9H-嘌呤-2,6-二胺及其衍生物显示出作为抗病毒和抗癌剂的潜力。例如,一些衍生物在细胞实验中表现出显著的HIV抑制效力,并对流感A/H1N1感染具有显著的效力(Kang et al., 2015)。此外,在乳腺癌和结肠直肠癌细胞中合成和评估这些衍生物表明,它们在引起细胞周期停滞和多倍体方面具有潜力,特别是在下调或删除p53的细胞中(Bosco et al., 2018)。

化学合成和结构研究

N6-环丙基-9H-嘌呤-2,6-二胺还在化学合成和结构研究中发挥作用。其衍生物被合成用于各种应用,包括研究这些化合物及其相互作用的结构特征,如涉及钴(III)配合物的研究(Yamanari et al., 1996)。

分子识别和传感

这种化合物还在分子识别和传感中起着重要作用。最近的一项研究表明,在锰金属有机框架(Mn-MOF)中利用宿主-客体相互作用定量识别所有嘌呤,包括N6-甲基腺嘌呤,表明其在遗传工程和分子生物学研究中的潜力(Gao et al., 2021)。

作用机制

Target of Action

N6-Cyclopropyl-9H-purine-2,6-diamine is primarily associated with the inhibition of nucleoside reverse transcriptase . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a critical process in the life cycle of retroviruses .

Mode of Action

As a nucleoside reverse transcriptase inhibitor (NRTI) , N6-Cyclopropyl-9H-purine-2,6-diamine mimics the natural substrates of the enzyme, thereby inhibiting its action . By incorporating itself into the growing DNA chain during replication, it causes premature termination .

Biochemical Pathways

The compound’s action primarily affects the viral replication pathway . By inhibiting reverse transcriptase, it prevents the conversion of viral RNA into DNA, a necessary step for the virus to replicate within the host cell .

Result of Action

The primary molecular effect of N6-Cyclopropyl-9H-purine-2,6-diamine is the inhibition of reverse transcriptase, leading to a decrease in viral replication . This results in a lower viral load and potentially slows the progression of diseases caused by retroviruses.

生化分析

Biochemical Properties

N6-Cyclopropyl-9H-purine-2,6-diamine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with nucleoside reverse transcriptase, an enzyme crucial for the replication of HIV The nature of this interaction involves the inhibition of the enzyme’s activity, thereby preventing the replication of the virus

Cellular Effects

The effects of N6-Cyclopropyl-9H-purine-2,6-diamine on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways and gene expression. Specifically, it has been observed to inhibit the replication of HIV by targeting the reverse transcriptase enzyme . This inhibition leads to a decrease in viral load and an improvement in the immune function of infected individuals. Furthermore, N6-Cyclopropyl-9H-purine-2,6-diamine may affect cellular metabolism, although detailed studies are required to confirm these effects.

Molecular Mechanism

At the molecular level, N6-Cyclopropyl-9H-purine-2,6-diamine exerts its effects through binding interactions with biomolecules. The primary mechanism involves the inhibition of nucleoside reverse transcriptase, which is essential for the replication of HIV . This inhibition occurs through the binding of N6-Cyclopropyl-9H-purine-2,6-diamine to the active site of the enzyme, preventing it from catalyzing the conversion of viral RNA into DNA. Additionally, this compound may influence gene expression by altering the transcriptional activity of specific genes involved in viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Cyclopropyl-9H-purine-2,6-diamine have been observed to change over time. The stability of this compound is maintained at 4°C, protected from light Over extended periods, N6-Cyclopropyl-9H-purine-2,6-diamine may undergo degradation, which could impact its efficacy in inhibiting viral replication

Dosage Effects in Animal Models

The effects of N6-Cyclopropyl-9H-purine-2,6-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the replication of HIV without causing significant adverse effects . At higher doses, N6-Cyclopropyl-9H-purine-2,6-diamine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.

Metabolic Pathways

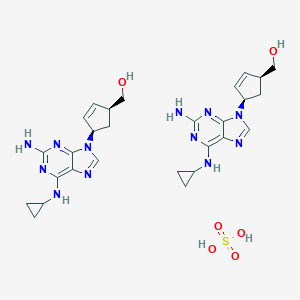

N6-Cyclopropyl-9H-purine-2,6-diamine is involved in metabolic pathways related to its role as an impurity in Abacavir Sulfate The compound interacts with enzymes responsible for the metabolism of nucleoside analogs, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, N6-Cyclopropyl-9H-purine-2,6-diamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its inhibitory effects on viral replication. The distribution of N6-Cyclopropyl-9H-purine-2,6-diamine within tissues is influenced by its chemical properties, including its solubility and stability.

Subcellular Localization

The subcellular localization of N6-Cyclopropyl-9H-purine-2,6-diamine is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that N6-Cyclopropyl-9H-purine-2,6-diamine exerts its inhibitory effects on viral replication at the appropriate sites within the cell.

属性

IUPAC Name |

6-N-cyclopropyl-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWUSKBMXQERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431151 | |

| Record name | 2-Amino-6-cyclopropylaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120503-69-7 | |

| Record name | 2-Amino-6-cyclopropylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120503697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-cyclopropylaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-6-CYCLOPROPYLAMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5E53WSA7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

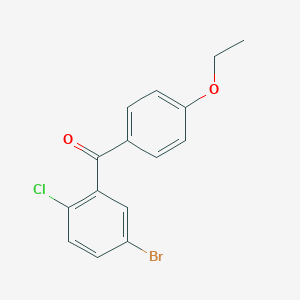

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)